molecular formula C12H8FNO3 B1461823 4-(4-Fluorophenoxy)pyridine-2-carboxylic acid CAS No. 1094369-57-9

4-(4-Fluorophenoxy)pyridine-2-carboxylic acid

Cat. No. B1461823
CAS RN: 1094369-57-9
M. Wt: 233.19 g/mol
InChI Key: QWBGPMIDVKWKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenoxy)pyridine-2-carboxylic acid, abbreviated as 4-FPPCA, is an organic compound belonging to the group of pyridine carboxylic acids. It is a colorless solid with a melting point of 130-135 °C and is soluble in water, ethanol, and dimethylformamide. 4-FPPCA is used as a building block for the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. It also has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in imaging.

Mechanism of Action

4-FPPCA is a relatively weak acid, with a pKa of 4.2. It is believed to act as a proton donor in biochemical reactions, donating a proton to a target molecule to form an intermediate product. The intermediate product then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects
4-FPPCA is not known to have any significant biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-FPPCA in laboratory experiments are its low cost, low toxicity, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation is its relatively low solubility in water and other solvents, which can make it difficult to use in certain applications.

Future Directions

There are a number of potential future directions for 4-FPPCA research. It could be used as a substrate for the synthesis of more complex organic compounds, such as pharmaceuticals and pesticides. It could also be used as a ligand for the preparation of metal complexes, which could have a variety of applications in catalysis, imaging, and medicine. Additionally, its use as a fluorescent probe could be further explored, as this could have applications in imaging and sensing. Finally, its use as a catalyst in biochemical reactions could be further investigated, as this could lead to new and improved methods of synthesis.

Scientific Research Applications

4-FPPCA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in imaging. It has also been used as a substrate for the synthesis of pharmaceuticals and pesticides, and as a ligand for the preparation of metal complexes.

properties

IUPAC Name

4-(4-fluorophenoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBGPMIDVKWKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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